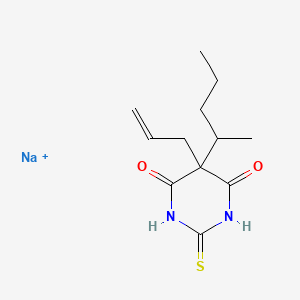

Sodium;5-pentan-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Übersicht

Beschreibung

Natrium-Thiamylal, auch bekannt als Surital, ist ein Barbiturat-Derivat, das in den 1950er Jahren erfunden wurde. Es hat sedative, antikonvulsive und hypnotische Wirkungen und wird als starkes, aber kurz wirkendes Sedativum eingesetzt. Natrium-Thiamylal wird hauptsächlich zur Einleitung der Narkose oder als Antikonvulsivum zur Gegenwirkung von Nebenwirkungen anderer Anästhetika verwendet .

Vorbereitungsmethoden

Natrium-Thiamylal wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung einer Thiobarbiturat-Struktur beinhalten. Die Syntheseroute umfasst typischerweise die Reaktion eines geeigneten Alkylhalogenids mit Thioharnstoff unter Bildung des entsprechenden Thioharnstoffderivats. Dieses Zwischenprodukt wird dann cyclisiert, um das Thiobarbiturat-Ringsystem zu bilden.

Analyse Chemischer Reaktionen

Natrium-Thiamylal unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Natrium-Thiamylal kann zu Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Es kann zu Thiolen reduziert werden.

Substitution: Natrium-Thiamylal kann nucleophile Substitutionsreaktionen eingehen, bei denen das Natriumion durch andere Nucleophile ersetzt wird.

Hydrolyse: Es kann zu der entsprechenden Thiobarbitursäure hydrolysiert werden.

Zu den in diesen Reaktionen verwendeten gängigen Reagenzien und Bedingungen gehören Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nucleophile wie Alkylhalogenide für Substitutionsreaktionen. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind Sulfoxide, Sulfone, Thiole und Thiobarbitursäure .

Wissenschaftliche Forschungsanwendungen

Anesthesia

Thiamylal sodium is predominantly used in surgical settings for:

- Induction of General Anesthesia : It is administered intravenously to achieve rapid sedation and anesthesia for short surgical procedures.

- Sedation : Due to its quick onset, it allows for fast recovery from sedation, making it suitable for outpatient procedures.

The compound's effectiveness is attributed to its ability to cross the blood-brain barrier rapidly, providing quick anesthetic effects .

Anticonvulsant Use

Thiamylal sodium also exhibits anticonvulsant properties, making it useful in managing seizures. Its interaction with GABA receptors helps stabilize neuronal activity during convulsive episodes.

Pharmacological Properties

Numerous studies have documented the efficacy and safety profile of thiamylal sodium in various clinical scenarios:

- Clinical Trials : Research indicates that thiamylal sodium provides effective sedation with minimal respiratory depression compared to other barbiturates like pentobarbital. This property makes it advantageous for patients with compromised respiratory function .

- Neuropharmacology Studies : Investigations into its effects on neurotransmitter systems beyond GABA suggest potential interactions that could influence both therapeutic efficacy and side effect profiles during clinical use .

Wirkmechanismus

Thiamylal sodium exerts its effects by binding to a distinct binding site associated with a chloride ionopore at the gamma-aminobutyric acid (GABA) A receptor. This binding increases the duration of time for which the chloride ionopore is open, thereby prolonging the post-synaptic inhibitory effect of GABA in the thalamus. This results in the depression of the central nervous system, leading to its sedative and anticonvulsant effects .

Vergleich Mit ähnlichen Verbindungen

Natrium-Thiamylal ist anderen Barbituraten wie Secobarbital und Pentobarbital ähnlich. Es ist einzigartig in seiner Thiobarbiturat-Struktur, die ihm unterschiedliche pharmakokinetische Eigenschaften verleiht. So hat Natrium-Thiamylal beispielsweise eine kürzere Wirkdauer im Vergleich zu Secobarbital und Pentobarbital, was es für die kurzzeitige Sedierung und Einleitung der Narkose besser geeignet macht .

Ähnliche Verbindungen umfassen:

Secobarbital: Ein weiteres Barbiturat, das zur Sedierung und Anästhesie eingesetzt wird.

Pentobarbital: Ein Barbiturat, das zur Sedierung, Anästhesie und als Antikonvulsivum eingesetzt wird.

Thiopental: Ein Thiobarbiturat ähnlich Natrium-Thiamylal, das zur Einleitung der Narkose eingesetzt wird.

Biologische Aktivität

Sodium;5-pentan-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione, commonly known as thiamylal sodium , is a thiobarbiturate derivative with significant biological activity, particularly in the field of anesthesiology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, clinical applications, and comparative analysis with other compounds.

Chemical Structure and Properties

Thiamylal sodium is characterized by its unique thiobarbiturate structure, which distinguishes it from traditional barbiturates. Its molecular formula is with a molar mass of . The compound's structure allows for specific interactions with neurotransmitter systems in the central nervous system (CNS).

Thiamylal sodium primarily exerts its effects through modulation of the gamma-aminobutyric acid (GABA) A receptor. By binding to a specific site associated with the chloride ionophore on this receptor, it enhances GABA's inhibitory effects, leading to CNS depression. This mechanism underlies its efficacy as a sedative and anticonvulsant agent .

In addition to GABAergic modulation, thiamylal sodium may interact with other neurotransmitter systems, potentially influencing both its therapeutic effects and side effect profiles during clinical use .

Pharmacokinetics

Thiamylal sodium is known for its rapid onset and short duration of action , making it particularly suitable for brief surgical procedures. Its pharmacokinetic properties are influenced by various factors including dosage and route of administration (typically intravenous) .

Clinical Applications

Thiamylal sodium is primarily used in medical settings for:

- Induction of anesthesia : It allows for quick sedation before surgical procedures.

- Sedation : Used in various clinical scenarios requiring rapid recovery from sedation.

Due to its short duration of action, it is favored in situations where quick recovery from sedation is necessary .

Comparative Analysis

The following table compares thiamylal sodium with other common barbiturates:

| Compound Name | Type | Uses | Duration of Action |

|---|---|---|---|

| Thiamylal Sodium | Thiobarbiturate | Induction of anesthesia | Short |

| Secobarbital | Barbiturate | Sedation, anesthesia | Short |

| Pentobarbital | Barbiturate | Sedation, anticonvulsant | Short |

| Thiopental | Thiobarbiturate | Induction of anesthesia | Very short |

Thiamylal sodium is distinguished by its rapid onset and shorter duration compared to secobarbital and pentobarbital, making it particularly suitable for brief surgical procedures .

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety profile of thiamylal sodium in various clinical contexts:

- Surgical Anesthesia : A study demonstrated that thiamylal sodium provides effective induction for general anesthesia with minimal side effects when administered at appropriate doses .

- Sedation Protocols : Research has shown that thiamylal sodium can be effectively used in sedation protocols for outpatient procedures, ensuring rapid recovery times for patients .

- Comparative Efficacy : In a comparative study involving multiple anesthetic agents, thiamylal sodium was found to have a favorable profile concerning induction speed and recovery time compared to other agents like thiopental .

Eigenschaften

CAS-Nummer |

337-47-3 |

|---|---|

Molekularformel |

C12H17N2NaO2S |

Molekulargewicht |

276.33 g/mol |

IUPAC-Name |

sodium;4,6-dioxo-5-pentan-2-yl-5-prop-2-enyl-1H-pyrimidine-2-thiolate |

InChI |

InChI=1S/C12H18N2O2S.Na/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16;/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17);/q;+1/p-1 |

InChI-Schlüssel |

LYZGJWXNOGIVQA-UHFFFAOYSA-M |

SMILES |

CCCC(C)C1(C(=O)NC(=S)NC1=O)CC=C.[Na+] |

Kanonische SMILES |

CCCC(C)C1(C(=O)NC(=NC1=O)[S-])CC=C.[Na+] |

Aussehen |

Solid powder |

Key on ui other cas no. |

337-47-3 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Sodium, Thiamylal Surital Thiamylal Thiamylal Sodium Thioquinalbarbitone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.